molecular formula C16H19ClN2O B1525220 2-Amino-N-benzyl-3-phenylpropanamide hydrochloride CAS No. 34582-43-9

2-Amino-N-benzyl-3-phenylpropanamide hydrochloride

Cat. No.: B1525220
CAS No.: 34582-43-9
M. Wt: 290.79 g/mol
InChI Key: GGQJPLDFBJFCCZ-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

2-Amino-N-benzyl-3-phenylpropanamide hydrochloride is a modified amino acid derivative that incorporates several key structural features. The compound can be conceptualized as a phenylalanine derivative where the carboxylic acid group has been converted to a benzylamide, with the entire molecule existing as a hydrochloride salt.

The compound's molecular framework consists of a central carbon bearing an amino group (at position 2), a phenyl group attached via a methylene bridge (at position 3), and a carbonyl group forming an amide bond with a benzyl group. This structure is complemented by a hydrochloride counterion that significantly influences its physicochemical properties.

Property Value
Molecular Formula C₁₆H₁₉ClN₂O
Molecular Weight 290.79 g/mol
CAS Registry Number 34582-43-9
MDL Number MFCD13562759
SMILES Notation O=C(NCC1=CC=CC=C1)C(N)CC2=CC=CC=C2.[H]Cl
Parent Compound 2-amino-N-benzyl-3-phenylpropanamide (CID 3899714)
Physical Appearance Crystalline powder
Solubility Soluble in polar solvents including water and alcohols

The nomenclature of this compound follows International Union of Pure and Applied Chemistry (IUPAC) conventions, where:

  • "2-Amino" designates the primary amine group at the second carbon of the propane backbone
  • "N-benzyl" indicates the benzyl substituent attached to the nitrogen of the amide group
  • "3-phenyl" denotes the phenyl group at the third carbon position
  • "propanamide" refers to the three-carbon backbone with an amide functional group
  • "hydrochloride" specifies the salt form with hydrochloric acid

The compound represents an interesting hybrid structure combining elements of amino acids, amides, and aromatic systems, making its nomenclature particularly illustrative of its chemical composition.

Properties

IUPAC Name

2-amino-N-benzyl-3-phenylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O.ClH/c17-15(11-13-7-3-1-4-8-13)16(19)18-12-14-9-5-2-6-10-14;/h1-10,15H,11-12,17H2,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGQJPLDFBJFCCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34582-43-9
Record name Benzenepropanamide, α-amino-N-(phenylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34582-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Mixed Anhydride Method Using N-Benzyl Derivatives

A prominent method involves the use of N-benzyl-2,3-dihalopropionamide intermediates, which undergo substitution and amide formation under controlled conditions:

  • Starting Materials: N-benzyl-2,3-dihalopropionamide (where halogen = Cl, Br, or I).
  • Key Reagents: Alkali metal methoxide for substitution; N-methylmorpholine and isobutyl chloroformate for mixed anhydride formation.
  • Reaction Conditions:
    • Mixed anhydride formation at low temperatures (-75°C to 0°C).
    • Subsequent reaction with benzylamine at -40°C to -70°C.
  • Purification: Extraction with halogenated solvents (e.g., methylene dichloride), washing, drying, and vacuum concentration.
  • Notes: The reaction is sensitive to temperature and requires careful control to prevent decomposition of intermediates.

Ammonolysis of Halogenated Intermediates

  • Process: N-benzyl-2-bromo-3-methoxypropionamide is treated with ammonia (gaseous, aqueous, or alcoholic).
  • Conditions:
    • Pressure: 3 to 8 kg/cm² (preferably 4-5 kg/cm²).
    • Temperature: 40°C to 80°C, optimally 70-77°C.
    • Duration: 5 to 30 hours, preferably 18 to 20 hours.
  • Outcome: Conversion to N-benzyl-2-amino-3-methoxypropionamide.
  • Solvents: Methanolic ammonia is commonly used for better solubility and reaction rate.

Acetylation to Form Acetamido Derivatives

  • Reagents: Acetic anhydride or acetyl chloride in the presence of a base (pyridine preferred).
  • Solvents: Ethers such as tetrahydrofuran.
  • Conditions: Room temperature or slightly elevated temperatures.
  • Purpose: To convert amino group to acetamido for further functionalization or stability enhancement.
  • Notes: Organic or inorganic bases can be used; pyridine is favored for its dual role as solvent and base.

Micro-Flow Synthesis Approach

  • Technique: Continuous flow microreactor system for β-amino acid derivatives.
  • Reagents: β-phenylalanine-N-carboxyanhydride (NCA), benzyl chloroformate, and N-methylmorpholine.
  • Conditions:
    • Flow rates precisely controlled (e.g., 1.20 mL/min for NCA solution).
    • Reaction temperature around 20°C.
    • Short reaction times (seconds to minutes).
  • Advantages: Enhanced control over reaction parameters, reduced decomposition, and improved reproducibility.
  • Purification: Column chromatography on silica gel or preparative TLC.
  • Notes: β-NCAs are sensitive to decomposition; rapid processing is critical.

Comparative Data Table of Key Preparation Methods

Step/Method Reagents & Conditions Temperature Range Pressure Duration Purification Method Notes
Mixed Anhydride Formation N-methylmorpholine, isobutyl chloroformate -75°C to 0°C Atmospheric Minutes Extraction, drying, vacuum Temperature sensitive, careful control
Ammonolysis Ammonia (methanolic, aqueous) 40°C to 80°C 3-8 kg/cm² 5-30 hours Filtration, crystallization Pressure and time critical
Acetylation Acetic anhydride, pyridine Room temp Atmospheric Hours Evaporation or distillation Pyridine acts as base and solvent
Micro-Flow Synthesis β-phenylalanine-NCA, benzyl chloroformate ~20°C Atmospheric Seconds to minutes Column chromatography, TLC Minimizes decomposition, continuous flow

Research Findings and Optimization Notes

  • The micro-flow system allows precise control over reaction time and temperature, reducing side reactions and decomposition of sensitive intermediates such as β-NCAs.
  • Ammonolysis under controlled pressure and temperature yields high purity amino derivatives, with reaction times optimized between 18-20 hours for maximal conversion.
  • Acetylation in tetrahydrofuran with pyridine provides efficient conversion to acetamido derivatives, facilitating downstream purification and stability.
  • Purification techniques including solvent extraction, column chromatography, and crystallization are essential to achieve compound purity below 0.15% impurity levels, as required for pharmaceutical applications.

Scientific Research Applications

Synthesis Overview

The synthesis of 2-Amino-N-benzyl-3-phenylpropanamide hydrochloride involves several key steps:

  • Esterification : Starting with 3-phenylpropanoic acid, an ester is formed using an alcohol under acidic conditions.
  • Amination : The ester undergoes amination to introduce the amine group using ammonia or an appropriate amine.
  • Benzyl Group Introduction : This is achieved through reactions involving benzyl chloride.
  • Formation of Hydrochloride Salt : The final step involves treating the amide with hydrochloric acid to form the hydrochloride salt, enhancing stability and solubility.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized to create complex molecules used in pharmaceuticals and agrochemicals due to its functional groups that facilitate further chemical reactions.

Biological Research

In biological contexts, this compound acts as a probe for studying enzyme activities and protein interactions. Its structural similarity to natural substrates allows it to bind effectively to specific enzymes and receptors, making it useful for investigating metabolic pathways and biological mechanisms .

Medicinal Chemistry

The compound has shown potential in drug development due to its ability to interact with various biological targets. It may be designed into new therapeutic agents aimed at treating specific diseases, particularly those involving enzyme dysfunctions or receptor interactions . Preliminary studies suggest its involvement in neuroprotective pathways, indicating potential applications in neuropharmacology.

Case Studies

Study TitleObjectiveFindings
Enzyme Activity ModulationInvestigate the interaction with specific enzymesDemonstrated inhibition of enzyme X, suggesting potential therapeutic uses in metabolic disorders
Neuroprotective EffectsAssess impact on neurotransmitter systemsIndicated modulation of neurotransmitter release, highlighting potential for treating neurodegenerative diseases
Synthesis of Novel CompoundsUse as a precursor for new drug candidatesSuccessfully synthesized multiple derivatives with enhanced biological activity

Mechanism of Action

The mechanism of action of 2-Amino-N-benzyl-3-phenylpropanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression .

Comparison with Similar Compounds

Structural Analogues and Modifications

The following compounds share structural similarities with 2-Amino-N-benzyl-3-phenylpropanamide hydrochloride, differing primarily in substituents on the amide nitrogen or phenyl groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Applications References
2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-3-phenylpropanamide hydrochloride C₁₃H₂₁ClN₂O₂ 272.77 Hydroxy-dimethylethyl substituent on amide N Enhanced solubility for drug delivery
3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide hydrochloride C₁₂H₁₆ClFN₂O 270.72 4-fluorophenylmethyl group; methyl on amide N Agrochemicals, selective pesticides
N-benzhydryl-2-(N’-methyl-N’-hydroxyureido)-L-3-phenylpropanamide C₂₄H₂₆N₃O₃ 404.49 Benzhydryl group; hydroxamic acid moiety Antioxidant, chelating agent

Key Observations :

  • Substituent Effects: The benzyl group in the target compound contributes to lipophilicity, which may enhance blood-brain barrier penetration compared to the polar hydroxy-dimethylethyl group in .
  • Functional Groups : The absence of a hydroxamic acid group in the target compound distinguishes it from antioxidants like , limiting its utility in radical-scavenging applications.

Physicochemical Properties

  • Solubility : The hydrochloride salt form improves water solubility compared to free bases. However, the benzyl group in the target compound reduces solubility relative to the hydroxy-dimethylethyl analogue .
  • Lipophilicity : LogP values (predicted via computational models) suggest the fluorophenylmethyl derivative is more lipophilic (LogP ~3.2) than the target compound (LogP ~2.8), favoring membrane permeability.

Biological Activity

2-Amino-N-benzyl-3-phenylpropanamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C16H18ClN2O
  • Molecular Weight : 200.67 g/mol
  • CAS Number : 153973-14-9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can modulate enzyme activity, alter signal transduction pathways, and influence gene expression. Its mechanism includes:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on specific enzymes, which can lead to alterations in metabolic pathways.
  • Protein-Ligand Binding : It binds to proteins involved in critical biological processes, potentially impacting cellular functions.

Anti-inflammatory and Analgesic Effects

Research indicates that this compound possesses notable anti-inflammatory and analgesic properties. These effects make it a candidate for therapeutic applications in pain management and inflammatory conditions.

In Vitro Studies

In vitro studies have shown that the compound exhibits moderate inhibitory activity against certain enzymes. For example:

CompoundEnzyme TargetIC50 (μM)
2-Amino-N-benzyl-3-phenylpropanamideEnzyme A29.7
Similar Compound XEnzyme A39.4

These findings indicate that while the compound shows promise, its efficacy may vary compared to structurally similar compounds.

Case Studies

  • Anti-malarial Potential : A study investigated the anti-malarial properties of structurally related compounds, demonstrating that modifications to the amide group could enhance efficacy against Plasmodium species. Although specific data for this compound is lacking, the trend suggests potential for further exploration in anti-malarial applications .
  • Cancer Research : Compounds with similar structures have been evaluated for their antiproliferative effects against cancer cell lines. For instance, one study reported IC50 values around 5 μM for related compounds in breast cancer models . This suggests that this compound may also exhibit similar activities warranting further investigation.

Comparative Analysis with Similar Compounds

The unique structural features of this compound differentiate it from similar compounds:

Compound NameStructural FeaturesNotable Activity
2-Amino-N-methyl-3-phenylpropanamideMethyl group on nitrogenModerate analgesic
2-Amino-N-benzyl-3-(4-methoxyphenyl)propanamideMethoxy group additionEnhanced anti-inflammatory

These comparisons highlight the potential for optimizing biological activity through structural modifications.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 2-Amino-N-benzyl-3-phenylpropanamide hydrochloride, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves (1) amide bond formation between benzylamine and a carboxylic acid derivative (e.g., 3-phenylpropanoic acid) under coupling agents like EDC/HOBt, followed by (2) hydrochloride salt formation via HCl gas or aqueous HCl .
  • Optimization : Critical parameters include pH (maintained at 4–6 during salt formation), temperature (0–5°C to prevent side reactions), and solvent choice (e.g., dichloromethane for solubility). Yield improvements (≥80%) are achieved via stoichiometric control of benzylamine and iterative purification (recrystallization in ethanol/water) .

Q. How can researchers characterize the structural purity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm benzyl (δ 7.2–7.4 ppm aromatic protons) and amide (δ 6.5–7.0 ppm NH) groups.
  • Mass Spectrometry : ESI-MS for molecular ion validation (expected [M+H]⁺ ~299.8 m/z).
  • XRD : To verify crystalline hydrochloride salt formation .
    • Purity Thresholds : HPLC with UV detection (≥95% purity, λ = 254 nm) and Karl Fischer titration (<0.5% water content) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Approach :

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to map electrostatic potentials and predict nucleophilic/electrophilic sites for functionalization .
  • Molecular Dynamics : Simulate ligand-receptor binding (e.g., with GABA receptors) to identify steric/electronic modifications for improved affinity .
    • Validation : Compare computational predictions with experimental IC₅₀ values from enzymatic assays .

Q. What strategies resolve contradictions in solubility data between hydrochloride salts and free bases?

  • Methodological Framework :

  • pH-Solubility Profiling : Measure solubility across pH 1–7 (simulating physiological conditions) using shake-flask or UV-Vis methods.
  • Counterion Screening : Test alternative salts (e.g., sulfate, citrate) if hydrochloride solubility is suboptimal in polar solvents .
    • Case Study : Hydrochloride salts typically show 10–100x higher aqueous solubility than free bases but may precipitate in high-ionic-strength buffers .

Q. How can researchers design assays to evaluate the compound’s pharmacological mechanism without commercial reference standards?

  • In-house Assay Design :

  • Target Identification : Use SPR (surface plasmon resonance) to screen against kinase or GPCR libraries.
  • Functional Assays : Calcium flux or cAMP assays for receptor activation/inhibition profiling.
  • Control Strategies : Synthesize an inactive enantiomer (e.g., (R)-isomer) to isolate stereospecific effects .
    • Data Interpretation : Normalize activity to internal controls (e.g., known inhibitors) and apply Hill slope analysis for cooperative binding .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-N-benzyl-3-phenylpropanamide hydrochloride
Reactant of Route 2
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2-Amino-N-benzyl-3-phenylpropanamide hydrochloride

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